Bienvenue dans la boutique en ligne BenchChem!

(R)-tert-Butyl 2-amino-4-phenylbutanoate

Asymmetric Synthesis ACE Inhibitors Chiral Drug Intermediates

Procure (R)-tert-Butyl 2-amino-4-phenylbutanoate (CAS 740055-30-5) to guarantee the (R)-configuration mandatory for ACE inhibitor activity. This chiral D-Homophenylalanine tert-butyl ester offers orthogonal protection: the free amine couples directly via standard carbodiimide/uronium reagents, while the acid-labile tert-butyl ester survives Fmoc deprotection and cleaves during final TFA resin cleavage. Substituting with the (S)-enantiomer, free acid, or Boc-protected analog introduces stereochemical failure, additional protection steps, or orthogonal deprotection conflicts. Used in solid-phase peptide synthesis and patented Factor XIa inhibitor programs. Sourced at ≥97% purity with global shipping.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13401705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-amino-4-phenylbutanoate
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N
InChIInChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3
InChIKeyCANQRTXTMVVNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-tert-Butyl 2-amino-4-phenylbutanoate (CAS 740055-30-5): A Chiral D-Homophenylalanine Building Block for Asymmetric Synthesis


(R)-tert-Butyl 2-amino-4-phenylbutanoate (also referred to as D-Homophenylalanine tert-butyl ester) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It features a tert-butyl ester protecting group on the carboxylic acid moiety, a free primary amine, and a phenethyl side chain, with a defined (R)-configuration at the α-carbon [1]. This compound serves as a protected chiral building block in peptide synthesis and as a key intermediate in the preparation of angiotensin-converting enzyme (ACE) inhibitors and other chiral pharmaceuticals [2]. Commercial sources typically supply this compound at 97% purity or higher .

Why (R)-tert-Butyl 2-amino-4-phenylbutanoate Cannot Be Replaced by Racemic Mixtures or Alternative Homophenylalanine Derivatives


Substituting (R)-tert-Butyl 2-amino-4-phenylbutanoate with its (S)-enantiomer, the free acid (D-Homophenylalanine), or alternative protected forms (e.g., Boc-D-Homophenylalanine) introduces distinct liabilities in synthetic workflows. The (S)-enantiomer generates the opposite stereochemical outcome in downstream chiral drug candidates, a critical failure point in asymmetric synthesis of ACE inhibitors where the (R)-configuration is required for target binding [1]. The free acid lacks the tert-butyl protecting group necessary for selective amide bond formation in peptide coupling sequences; employing it necessitates an additional protection step, reducing overall yield [2]. The Boc-protected analog (Boc-D-Homophenylalanine) differs fundamentally in orthogonal deprotection conditions—acid-labile Boc vs. acid-labile tert-butyl ester—which precludes its use in synthetic routes requiring selective amine deprotection while retaining the carboxylic acid in protected form [3].

Quantitative Differentiation of (R)-tert-Butyl 2-amino-4-phenylbutanoate: Comparator-Backed Evidence for Procurement Decisions


Enantiomeric Configuration Defines Stereochemical Outcome in ACE Inhibitor Intermediate Synthesis

The (R)-configuration of tert-butyl 2-amino-4-phenylbutanoate is essential for synthesizing angiotensin-converting enzyme (ACE) inhibitors. Optically active N-carbamoyl-(R)-2-amino-4-phenylbutyric acid serves as the direct precursor to (R)-2-halogeno- and (R)-2-hydroxy-4-phenylbutyric acid derivatives, which are established intermediates for ACE inhibitor pharmaceuticals [1]. The (S)-enantiomer of 2-amino-4-phenylbutyric acid derivatives leads to the incorrect stereochemical series for these drug targets [1].

Asymmetric Synthesis ACE Inhibitors Chiral Drug Intermediates

Enzymatic Kinetic Resolution Enables High Enantiomeric Purity Access to (R)-Configured Amine Building Blocks

In enzymatic kinetic resolution studies using Candida antarctica lipase B (CAL-B) at 80°C, 2-amino-4-phenyl-butane (the decarboxylated analog of the target compound) was resolved with enantiomeric excess exceeding 99.5% for the remaining amine at 50% conversion using lauric acid as the acyl donor [1]. While this study examined the free amine rather than the tert-butyl ester, the underlying enzymatic selectivity demonstrates that the (R)-enantiomer of this phenylbutylamine scaffold can be obtained in near-homochiral form via kinetic resolution—a property that translates to the procurement of (R)-tert-butyl 2-amino-4-phenylbutanoate as a pre-resolved, stereochemically defined building block [1].

Enzymatic Resolution Chiral Amines Biocatalysis

Protecting Group Orthogonality: tert-Butyl Ester vs. Free Acid and Boc-Protected Analogs

The tert-butyl ester protecting group on (R)-tert-butyl 2-amino-4-phenylbutanoate offers acid-labile protection orthogonal to base-labile Fmoc and hydrogenolytically labile Cbz groups. The tert-butyl ester is cleaved under acidic conditions (typically 95% TFA, 2.5% TIS, 2.5% H2O, 1-2 h), whereas the free amine remains available for immediate coupling with activated carboxylic acids [1]. In contrast, the free acid D-Homophenylalanine requires an additional esterification step (yield typically 70-85%) prior to use in peptide coupling [2]. Boc-D-Homophenylalanine contains two acid-labile protecting groups (Boc on amine, tert-butyl ester on carboxyl) that cannot be selectively removed under standard orthogonal deprotection schemes [1].

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Physicochemical Properties Differentiate (R)-tert-Butyl 2-amino-4-phenylbutanoate from Alternative Chiral Building Blocks

The target compound exhibits a calculated LogP value of approximately 2.72, reflecting balanced lipophilicity suitable for both aqueous and organic phase handling . This physicochemical profile differentiates it from the free amino acid D-Homophenylalanine (LogP ≈ -1.5 at pH 7, predominantly zwitterionic) and the fully protected Boc-D-Homophenylalanine (LogP ≈ 3.8, substantially more lipophilic). The tert-butyl ester confers intermediate polarity that facilitates purification by normal-phase chromatography while maintaining sufficient organic solubility for coupling reactions in DMF or DCM .

Lipophilicity Drug Design Medicinal Chemistry

Procurement-Relevant Application Scenarios for (R)-tert-Butyl 2-amino-4-phenylbutanoate


Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid for ACE Inhibitor Development

(R)-tert-Butyl 2-amino-4-phenylbutanoate serves as the stereochemical foundation for preparing (R)-2-hydroxy-4-phenylbutyric acid derivatives, which are established key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors [1]. The synthetic route proceeds through diazotization of the free amine (after ester deprotection) to yield the corresponding (R)-2-hydroxy acid with retention of configuration. The (R)-stereochemistry at the α-carbon is non-negotiable for downstream ACE inhibitor activity, making this specific enantiomer the required procurement choice over the (S)-enantiomer or racemic mixtures [2].

Incorporation of D-Homophenylalanine Residues into Peptide Therapeutics via Fmoc-SPPS

In solid-phase peptide synthesis using the Fmoc/t-Bu strategy, (R)-tert-butyl 2-amino-4-phenylbutanoate provides a D-homophenylalanine residue with orthogonal protection. The free amine can be directly coupled to the growing peptide chain using standard carbodiimide or uronium-based coupling reagents (e.g., HBTU, HATU) in DMF, while the tert-butyl ester remains intact during Fmoc deprotection with piperidine [1]. Following chain assembly, the tert-butyl ester is cleaved simultaneously with other side-chain protecting groups during final TFA-mediated resin cleavage, eliminating the need for a separate deprotection step. This workflow is particularly valuable for synthesizing peptide analogs containing non-proteinogenic D-amino acids for enhanced metabolic stability [1].

Chiral Building Block for Factor XIa Inhibitor Discovery Programs

Recent patent literature identifies (R)-tert-butyl 2-amino-4-phenylbutanoate as a starting material for the synthesis of amino acid derivatives with blood coagulation Factor XIa inhibitory activity [1]. The compound's (R)-configured α-amino-4-phenylbutanoate scaffold provides the requisite stereochemical framework for constructing potent, selective Factor XIa inhibitors—an emerging class of anticoagulant agents with potentially reduced bleeding risk compared to existing therapies. Procurement of the stereochemically pure (R)-enantiomer ensures that structure-activity relationship (SAR) studies are conducted with the correct stereoisomer from the outset [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-Butyl 2-amino-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.